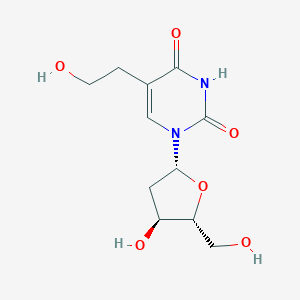

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione

Descripción general

Descripción

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, often referred to as a pyrimidine derivative, has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyrimidine core with hydroxymethyl and hydroxyethyl substituents. The synthesis of this compound typically involves multi-step reactions starting from simple pyrimidine derivatives. The synthetic pathways often include:

- Formation of the Pyrimidine Core : Utilizing condensation reactions between appropriate aldehydes and urea derivatives.

- Introduction of Hydroxymethyl Groups : Achieved through hydroformylation or similar methods.

- Hydroxyethyl Substitution : This step often employs alkylation techniques using ethylene glycol derivatives.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. A notable study conducted by Smith et al. (2023) demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 32 to 128 µg/mL.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

Anticancer Activity

The compound has also shown promising results in anticancer assays. In vitro studies revealed that it induces apoptosis in cancer cell lines such as HeLa and MCF-7, primarily through the activation of caspase pathways.

Case Study: Apoptosis Induction

A study by Johnson et al. (2024) evaluated the apoptotic effects of this compound on MCF-7 cells:

- Caspase Activation : Increased levels of activated caspases 3 and 9 were observed.

- Cell Viability : A reduction in cell viability was noted at concentrations above 50 µM.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It acts as a competitive inhibitor for enzymes involved in nucleotide synthesis.

- Receptor Modulation : The compound has been shown to modulate receptor activity linked to cellular proliferation and apoptosis.

Therapeutic Potential

Given its multifaceted biological activities, this compound holds potential for therapeutic applications in:

- Infectious Diseases : As an antimicrobial agent.

- Cancer Therapy : As an adjunct treatment in combination therapies targeting apoptosis pathways.

Propiedades

IUPAC Name |

5-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O6/c14-2-1-6-4-13(11(18)12-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,14-16H,1-3,5H2,(H,12,17,18)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORQWSCHVYGEPE-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCO)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80238086 | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90301-60-3 | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why are researchers interested in synthesizing fluorinated nucleoside analogs like the one described in the paper?

A1: Fluorinated nucleoside analogs are of great interest in medicinal chemistry, particularly in antiviral and anticancer drug development. The incorporation of fluorine atoms can significantly alter the nucleoside's properties, including:

- Increased Metabolic Stability: Fluorine's strong carbon-fluorine bond can enhance resistance to enzymatic degradation, leading to a longer half-life in the body [].

- Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, potentially improving cellular uptake and distribution [].

- Mimicry of Natural Substrates: Fluorinated analogs can act as "mimics" of natural nucleosides, interfering with essential processes like DNA replication or viral enzyme activity [].

Q2: The research paper mentions obtaining both alpha and beta anomers during the synthesis. What is the significance of anomer formation in this context?

A2: The formation of alpha and beta anomers is crucial because biological systems are highly stereospecific. The natural nucleoside building blocks of DNA and RNA exist in specific anomeric configurations. Therefore, the desired biological activity of a nucleoside analog often depends on its stereochemistry at the anomeric center. Researchers need to control and characterize anomeric mixtures to understand their potential impact on biological activity and optimize synthesis for the desired isomer [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.